
2-Methyl-2-(2-methylpropyl)pyrrolidine
Vue d'ensemble
Description
2-Methyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the CAS Number: 1438858-90-2 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 2-isobutyl-2-methylpyrrolidine . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The InChI code for this compound is 1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.26 .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
The synthesis and coordination chemistry of ligands similar to 2-Methyl-2-(2-methylpropyl)pyrrolidine are crucial in developing new materials and catalysts. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been utilized as ligands, showcasing their potential in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Organic Synthesis
In organic chemistry, pyrrolidines, including compounds like this compound, are significant due to their biological effects and applications in medicine, dyes, and agrochemicals. Their synthesis, particularly through methods like [3+2] cycloaddition, is vital for developing new chemical entities with potential industrial applications (Żmigrodzka et al., 2022).
Materials Science
Pyrrolidinium cation-based anion exchange membranes (AEMs) are another area of application. The synthesis and characterization of these AEMs, with substitutions to improve alkaline stability, are crucial for energy applications, such as fuel cells (Gu et al., 2014).
Biological Applications
Pyrrolo-C, a fluorescent analog of cytidine, serves as a potential probe for RNA structure and dynamics due to its selective excitation properties. This highlights the utility of pyrrolidine derivatives in biochemical research, offering tools for studying RNA and potentially DNA structures (Tinsley & Walter, 2006).
Catalysis
Catalytic applications of pyrrolidine derivatives also extend to asymmetric synthesis, as demonstrated by the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine in stereoselective Michael addition reactions. This showcases the role of pyrrolidine-based catalysts in creating chiral compounds (Singh et al., 2013).
Safety and Hazards
The safety information for 2-Methyl-2-(2-methylpropyl)pyrrolidine indicates that it is potentially dangerous . The hazard statements include H226, H302, H314, and H335, indicating that it is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Pyrrolidine derivatives, including 2-Methyl-2-(2-methylpropyl)pyrrolidine, have been recognized for their promising biological effects and are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research and development endeavors could focus on exploring the potential of this compound and other pyrrolidine derivatives in various therapeutic applications .
Propriétés
IUPAC Name |
2-methyl-2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFJWBVQUWQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



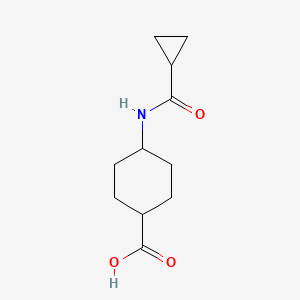

![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)
![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)
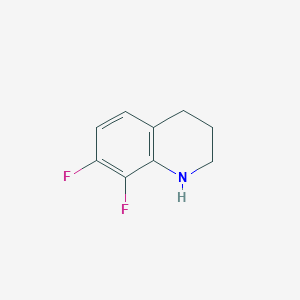
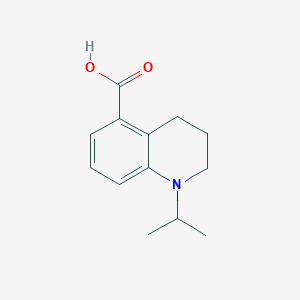
amino}propanoic acid](/img/structure/B1530247.png)

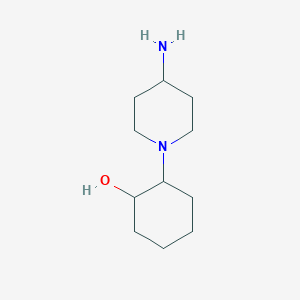
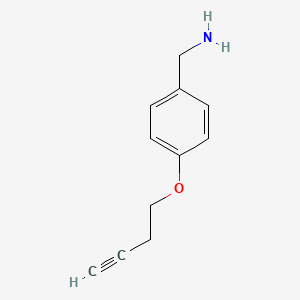
![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)
